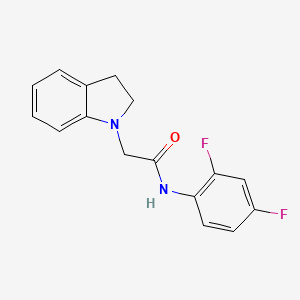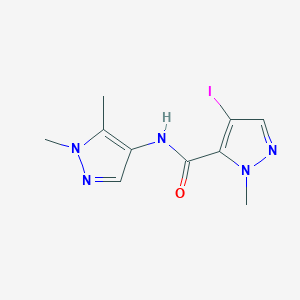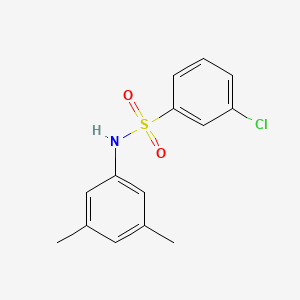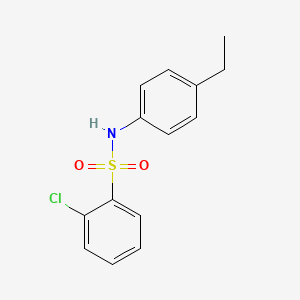![molecular formula C18H21N3O3S B10964412 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 544689-50-1](/img/structure/B10964412.png)
3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexyl group, a nitrophenyl group, and a thiazolyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The cyclohexyl group is introduced through a coupling reaction, often using Grignard reagents or organolithium compounds.
Amidation: The final step involves the formation of the amide bond through the reaction of the thiazole derivative with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), sulfuric acid.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Halogenated Compounds: Substitution reactions yield halogenated derivatives.
Scientific Research Applications
3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the thiazole ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]propanamide: Similar structure but with an amino group instead of a nitro group.
3-cyclohexyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide: Contains a chloro group instead of a nitro group.
Uniqueness
3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
544689-50-1 |
|---|---|
Molecular Formula |
C18H21N3O3S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H21N3O3S/c22-17(11-6-13-4-2-1-3-5-13)20-18-19-16(12-25-18)14-7-9-15(10-8-14)21(23)24/h7-10,12-13H,1-6,11H2,(H,19,20,22) |
InChI Key |
AVWJCQBINOUSEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-tert-butylcyclohexyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B10964333.png)
![4-{[(3-Methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B10964335.png)


![N-(2-chloro-4-nitrophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964354.png)
![2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N-[2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10964364.png)

![Methyl 3-{[(2-ethylphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10964386.png)
![1-(4-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10964389.png)
![1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea](/img/structure/B10964398.png)
![7-(3-furyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10964401.png)

![Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10964406.png)
